4-Chloro-2-methoxy-5-methylphenyl isocyanide
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Overview
Description
4-Chloro-2-methoxy-5-methylphenyl isocyanide is an organic compound with the molecular formula C9H8ClNO It is a derivative of phenyl isocyanide, characterized by the presence of a chloro, methoxy, and methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-5-methylphenyl isocyanide typically involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with an isocyanide-forming reagent. One common method is the use of phosgene or its derivatives, such as oxalyl chloride, to convert the amine into the corresponding isocyanide . The reaction is usually carried out under anhydrous conditions and in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of isocyanides, including this compound, often involves large-scale phosgenation processes. Due to the hazardous nature of phosgene, safety precautions are paramount. Alternative methods, such as the use of oxalyl chloride, are also employed to mitigate risks associated with phosgene .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-5-methylphenyl isocyanide undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include primary amines and alcohols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Electrophilic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used under controlled conditions to avoid over-substitution.
Major Products Formed
Ureas and Carbamates: Formed from nucleophilic addition reactions.
Substituted Aromatics: Formed from electrophilic substitution reactions.
Scientific Research Applications
4-Chloro-2-methoxy-5-methylphenyl isocyanide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-5-methylphenyl isocyanide involves its reactivity as an electrophile. It can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity is exploited in various biochemical assays and synthetic applications .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Similar in structure but lacks the chloro and methyl groups.
4-Chloro-2-methylphenyl isocyanide: Similar but lacks the methoxy group.
Uniqueness
4-Chloro-2-methoxy-5-methylphenyl isocyanide is unique due to the combination of chloro, methoxy, and methyl substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
1-chloro-4-isocyano-5-methoxy-2-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5H,1,3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJQBHAUJYOSRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373985 |
Source
|
Record name | 4-Chloro-2-methoxy-5-methylphenyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1930-96-7 |
Source
|
Record name | 1-Chloro-4-isocyano-5-methoxy-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1930-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methoxy-5-methylphenyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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